Cas no 83995-06-6 (2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione)
![2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione structure](https://it.kuujia.com/scimg/cas/83995-06-6x500.png)
83995-06-6 structure
Nome del prodotto:2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione
2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2-(methylamino)-6-(((1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-
- 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-(methylamino)cyclohexa-2,5-diene-1,4-dione
- 83995-06-6
- 3'-(Methylamino)avarone
- DTXSID50232879
- 3'-methylamino-avarone
- CHEMBL458525
-
- Inchi: InChI=1S/C22H31NO2/c1-14-7-6-8-19-21(14,3)10-9-15(2)22(19,4)13-16-11-17(24)12-18(23-5)20(16)25/h7,11-12,15,19,23H,6,8-10,13H2,1-5H3
- Chiave InChI: LOWIFWWFLCSJQW-UHFFFAOYSA-N
- Sorrisi: CNC1=CC(=O)C=C(CC2(C)C(C)CCC3(C)C2CCC=C3C)C1=O |c:21,t:2,6|
Proprietà calcolate
- Massa esatta: 341.235479
- Massa monoisotopica: 341.235479
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 699
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 46.2
Proprietà sperimentali
- Densità: 1.07
- Punto di ebollizione: 447.3°C at 760 mmHg
- Punto di infiammabilità: 126.5°C
- Indice di rifrazione: 1.548
2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione Letteratura correlata
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
83995-06-6 (2-(methylamino)-6-{[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]methyl}cyclohexa-2,5-diene-1,4-dione) Prodotti correlati
- 342596-73-0(4-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide)
- 7544-53-8(3-Ethyl-5-methylaniline)
- 1251574-54-5(4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide)
- 144606-95-1(3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol)
- 2229131-96-6(3,3-difluoro-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid)
- 2229094-60-2(3-(aminomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-ol)
- 1805553-35-8(Ethyl 4-(difluoromethyl)-6-methoxy-2-methylpyridine-3-carboxylate)
- 5098-18-0(5-amino-2-phenyl-1,3-oxazole-4-carbonitrile)
- 331748-07-3(D-Pantothenic acid calcium salt hydrate)
- 2172495-48-4(3,3,9-trimethyl-1-oxa-5,9-diazaspiro5.5undecane)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
